Cyclododecanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H25NO2S |
|---|---|
Molecular Weight |
247.40 g/mol |
IUPAC Name |
cyclododecanesulfonamide |
InChI |
InChI=1S/C12H25NO2S/c13-16(14,15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H2,13,14,15) |
InChI Key |
OBVJVTDRCRGQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Cyclododecanesulfonamide
Advanced and Modern Synthetic Protocols
Flow Chemistry and Continuous Synthesis Techniques
The synthesis of Cyclododecanesulfonamide can be adapted to continuous flow processes, which offer significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. innovation.ca Flow chemistry utilizes systems of pumps and tubes to move reagents through controlled temperature and pressure zones, enabling precise management of reaction conditions. innovation.canih.gov This technique is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume and high surface-area-to-volume ratio allow for superior heat transfer and control, minimizing the risk of thermal runaway. innovation.carsc.org
A hypothetical continuous flow synthesis of this compound would typically involve a two-step sequence: the formation of a sulfonyl chloride intermediate followed by amination.
Step 1: Continuous Flow Synthesis of Cyclododecanesulfonyl Chloride
The key intermediate, cyclododecanesulfonyl chloride, can be prepared from precursors such as cyclododecanethiol (B13084108) or dicyclododecyl disulfide. A continuous flow protocol for the oxidative chlorination of such precursors can be developed using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org In this setup, streams of the sulfur precursor and DCH in a suitable solvent would be pumped and combined in a T-mixer before entering a heated reactor coil. The short residence time and excellent temperature control inherent to flow reactors would allow the highly exothermic reaction to proceed safely and efficiently, affording the cyclododecanesulfonyl chloride in high yield. rsc.org This approach avoids the accumulation of large quantities of energetic intermediates, a major safety concern in batch processing.
Step 2: Continuous Flow Amination to this compound
The output stream containing cyclododecanesulfonyl chloride can be directly "telescoped" into a second reaction module for amination. mdpi.comnih.gov In this stage, the intermediate is mixed with a stream of an ammonia (B1221849) solution or a suitable amine. This reaction can be facilitated by passing the combined stream through a packed-bed reactor containing a solid-supported base. This heterogeneous setup simplifies the process by allowing for easy separation of the catalyst/reagent from the product stream, often delivering the desired this compound with high purity, minimizing the need for complex downstream purification. acs.orgacs.org The entire automated process, from starting materials to the final sulfonamide, can be streamlined for efficiency and high throughput. acs.org
Table 1: Comparison of Hypothetical Batch vs. Continuous Flow Synthesis of this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Citation |
| Safety | Higher risk due to poor heat transfer and accumulation of energetic intermediates. | Enhanced safety due to superior heat/mass transfer and small reaction volumes. | innovation.carsc.org |
| Reaction Time | Hours to days, including heating, cooling, and addition times. | Seconds to minutes due to accelerated kinetics at higher temperatures/pressures. | innovation.canih.gov |
| Process Control | Difficult to control temperature and mixing homogeneity. | Precise control over temperature, pressure, and residence time. | nih.gov |
| Scalability | Challenging; often requires complete re-optimization ("scale-up" issues). | Simpler; achieved by running the system for a longer duration ("scale-out"). | acs.org |
| Product Purity | Often requires extensive purification to remove byproducts. | Higher purity is often achieved, minimizing side-product formation. | mdpi.com |
Green Chemistry Approaches in this compound Preparation
Green chemistry principles focus on designing chemical processes that minimize waste, use non-toxic substances, and improve energy efficiency. sci-hub.se These principles can be applied to the synthesis of this compound by selecting environmentally benign reagents, solvents, and reaction conditions.
A key green strategy involves the synthesis of precursors from sustainable sources. For instance, an eco-friendly synthesis of cyclododecanone, a potential starting material for the cyclododecane (B45066) backbone, has been reported. scirp.orgresearchgate.net This method utilizes the oxidation of cyclododecatriene with hydrogen peroxide, a green oxidant that produces water as its only byproduct, and employs a phase-transfer catalyst in water, avoiding hazardous organic solvents. scirp.org
For the core sulfonamide-forming reaction, several green methodologies have been developed that are applicable to the synthesis of this compound.
Synthesis in Aqueous Media: The reaction of a sulfonyl chloride with an amine can be performed in water, which is a safe, non-toxic, and inexpensive solvent. mdpi.com Using a simple inorganic base like sodium carbonate as an acid scavenger, the desired sulfonamide can often be isolated in high purity by simple filtration after acidification of the reaction mixture. sci-hub.semdpi.com This approach eliminates the need for volatile and often toxic organic solvents.
Solvent-Free Mechanochemistry: A mechanochemical approach using a ball mill represents a highly sustainable, solvent-free method for sulfonamide synthesis. rsc.orgrsc.org This technique involves the tandem oxidation-chlorination of a disulfide precursor followed by amination in a one-pot, two-step procedure mediated by solid-state reagents. rsc.org This method avoids bulk solvents entirely, significantly reducing waste and environmental impact. rsc.org
Table 2: Comparison of Traditional vs. Green Synthetic Routes for this compound
| Feature | Traditional Synthesis | Green Synthesis Approach | Citation |
| Solvent | Chlorinated solvents (e.g., Dichloromethane). | Water or solvent-free (mechanochemistry). | mdpi.comrsc.org |
| Oxidant/Chlorinating Agent | Harsh reagents (e.g., chlorine gas, sulfuryl chloride). | Hydrogen peroxide, Sodium hypochlorite (B82951) pentahydrate. | scirp.orgrsc.org |
| Base | Organic bases (e.g., Pyridine, Triethylamine). | Inorganic bases (e.g., Sodium Carbonate, Magnesium Oxide). | sci-hub.sersc.org |
| Waste Profile | High generation of organic and hazardous waste. | Minimal waste; byproducts are often benign (e.g., water, NaCl). | acs.orgrsc.org |
| Purification | Often requires energy-intensive chromatography. | Product often isolated by simple precipitation and filtration. | sci-hub.semdpi.com |
Purification and Isolation Techniques for Academic Research
The isolation and purification of this compound from a reaction mixture are critical steps to obtain a compound of sufficient purity for characterization and further study. The choice of technique depends on the nature of the impurities and the scale of the reaction.
Recrystallization Recrystallization is the most common and fundamental method for purifying solid organic compounds in an academic research setting. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures. For this compound, a relatively nonpolar molecule, an ideal recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents could include ethanol, isopropanol, or mixed solvent systems such as ethyl acetate/hexanes. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the mother liquor.
Chromatographic Techniques When recrystallization is ineffective, or when separating complex mixtures, chromatography is the preferred method.
Column Chromatography: This is a standard preparative technique used to purify compounds based on their differential adsorption to a stationary phase. For this compound, a column packed with silica (B1680970) gel (stationary phase) would be appropriate. The crude material is loaded onto the top of the column, and a solvent system (mobile phase), typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is passed through. By gradually increasing the polarity of the mobile phase, compounds are eluted based on their polarity, allowing for the separation of the desired product from more or less polar impurities.
Advanced Chromatographic Methods: For analytical purposes or challenging separations, more advanced techniques are employed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for both analyzing the purity of and purifying sulfonamides. nih.gov
Supercritical Fluid Chromatography (SFC): SFC has emerged as a green purification technique that uses supercritical carbon dioxide as the primary mobile phase, reducing organic solvent consumption. oup.comresearchgate.net It is particularly effective for separating complex mixtures of sulfonamides. oup.com
Solid-Phase Extraction (SPE): For initial cleanup of crude reaction mixtures, SPE can be used. This technique can rapidly remove major impurities before a final purification step like recrystallization or column chromatography. sciopen.com
Table 3: Overview of Purification Techniques for this compound
| Technique | Principle | Typical Stationary/Mobile Phases | Application in Academic Research | Citation |
| Recrystallization | Differential solubility at varying temperatures. | Single solvent (e.g., Ethanol) or mixed solvents (e.g., Ethyl Acetate/Hexanes). | Primary method for purifying solid products; cost-effective and scalable. | |
| Column Chromatography | Differential adsorption to a solid support. | Stationary: Silica Gel. Mobile: Hexane/Ethyl Acetate gradient. | Standard method for separating complex mixtures and isolating pure compounds. | nih.gov |
| HPLC | High-resolution separation based on partition between phases. | C18 silica columns with Acetonitrile (B52724)/Water mobile phase. | Purity analysis and small-scale purification. | nih.govsciopen.com |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Silica or functionalized columns with CO₂/Methanol mobile phase. | Green alternative for analytical and preparative separations. | oup.comresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of Cyclododecanesulfonamide
Fundamental Reaction Pathways Involving the Sulfonamide Moiety
The sulfonamide group is a versatile functional handle that can undergo a variety of transformations. These reactions primarily target the nitrogen atom or involve the cleavage of the robust sulfur-nitrogen bond.
The nitrogen atom of cyclododecanesulfonamide, while less nucleophilic than that of a corresponding amine due to the adjacent sulfonyl group, can be functionalized through various substitution reactions.
N-Alkylation: The deprotonated sulfonamide acts as a nucleophile and can react with alkyl halides or other alkylating agents to form N-alkylated products. The reaction typically requires a base to deprotonate the sulfonamide nitrogen. The choice of base and solvent can be critical, especially given the steric bulk of the cyclododecyl group. For instance, manganese-catalyzed N-alkylation of various alkyl and aryl sulfonamides with primary alcohols has been demonstrated to proceed in excellent yields. acs.org While specific examples with this compound are not prevalent in the literature, the general reactivity is well-established for other long-chain and cyclic sulfonamides. acs.orgbeilstein-journals.orgdnu.dp.ua The use of electrophilic catalysts, such as Lewis acids (e.g., FeCl₃, ZnCl₂), can also facilitate the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua
N-Acylation: N-acylation of sulfonamides is a common transformation, yielding N-acylsulfonamides. This can be achieved using acyl chlorides or anhydrides, often in the presence of a base. tubitak.gov.trresearchgate.net Heterogeneous catalysts, such as silica (B1680970) phosphoric acid, have been shown to efficiently promote the N-acylation of various sulfonamides under solvent-free conditions, offering a green and efficient method. tubitak.gov.tr The reaction of sulfonamides with carboxylic acid chlorides can also be catalyzed by bismuth(III) salts. researchgate.net
N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be accomplished through cross-coupling reactions. Copper-catalyzed N-arylation of sulfonamides with aryl boronic acids (Chan-Lam coupling) or aryl halides are well-documented methods. organic-chemistry.orgnie.edu.sg Ligand-free copper-catalyzed N-arylation of sulfonamides with aryl bromides has also been reported, providing a simpler and more economical approach. nie.edu.sg These methods are generally applicable to a wide range of sulfonamides, and it is reasonable to infer that this compound would undergo similar transformations.
Table 1: Representative N-Functionalization Reactions of Sulfonamides This table presents data for analogous sulfonamide systems in the absence of specific literature for this compound.
| Reaction Type | Sulfonamide Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Alkylation | p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex, K₂CO₃, xylene, 150 °C | N-Benzyl-p-toluenesulfonamide | 95 | acs.org |
| N-Acylation | Benzenesulfonamide | Acetic anhydride | Silica phosphoric acid, 80 °C, solvent-free | N-Acetylbenzenesulfonamide | 92 | tubitak.gov.tr |
| N-Arylation | Methanesulfonamide | 4-Bromotoluene | CuI, Cs₂CO₃, DMF, 135 °C | N-(4-Tolyl)methanesulfonamide | 85 | nie.edu.sg |
The large, saturated cyclododecyl ring is a target for C-H functionalization reactions, which allow for the direct introduction of functional groups onto the hydrocarbon scaffold.
C-H Functionalization: The selective functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. However, advances in catalysis have enabled such transformations. For instance, copper-catalyzed carbene insertion into the C-H bonds of cyclododecane (B45066) has been reported, leading to the formation of functionalized cyclododecane derivatives. nih.gov In a study on the enzymatic oxidation of a desosaminyl cyclododecane derivative by a P450 mono-oxygenase, hydroxylations were observed to occur on the cyclododecane ring, demonstrating the feasibility of selective C-H oxidation. nih.gov While the sulfonamide group in this compound might influence the regioselectivity of such reactions, the general reactivity of the cyclododecyl C-H bonds is expected to be similar to that of cyclododecane itself. A related starting material, cyclododecanesulfonyl chloride, has been mentioned in the literature, suggesting its potential use in synthesizing various cyclododecane derivatives. google.comgoogle.com
Ring Modifications: The twelve-membered ring of cyclododecane derivatives can undergo various modifications, although these are less common than functionalization reactions. The chemistry of cyclododecanone, a related twelve-membered ring ketone, has been extensively studied and includes ring-enlargement and ring-contraction reactions. researchgate.net While these specific transformations may not be directly applicable to the saturated ring of this compound, they highlight the potential for skeletal rearrangements in large-ring systems under specific conditions.
Table 2: Examples of C-H Functionalization of Cyclododecane This table provides examples of reactions on the cyclododecane ring, which is the carbocyclic framework of this compound.
| Reaction Type | Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Carbene Insertion | Cyclododecane | Trifluoromethyldiazomethane | "Sandwich" diimine-copper complex | Trifluoromethylcyclododecane | 85 | nih.gov |
| Hydroxylation | Desosaminyl cyclododecane | O₂ | PikC P450 mono-oxygenase | Hydroxylated desosaminyl cyclododecane | - | nih.gov |
The sulfonamide bond (S-N) is generally stable, but it can be cleaved under specific reductive or hydrolytic conditions.
Reductive Cleavage: The S-N bond in sulfonamides can be cleaved by reducing agents. Arene anion radicals, such as sodium naphthalenide, have been shown to cleave sulfonamides of secondary amines, consuming two moles of the reducing agent to form amide and sulfinate anions. lookchem.comacs.org The mechanism involves electron transfer from the arene radical anion to the sulfonamide.
Hydrolytic Cleavage: The hydrolysis of sulfonamides, leading to the cleavage of the S-N bond, is another important reaction pathway. This process can be catalyzed by acids or metal oxides. For example, ceria (CeO₂) has been shown to catalyze the hydrolytic cleavage of sulfonamides, yielding sulfanilic acid and the corresponding amine. nih.gov The cleavage of the S-N bond is favored under acidic conditions where the protonated amine group becomes a better leaving group. nih.gov Electrochemical methods have also been developed for the selective cleavage of the N-S bond in sulfonamides under reductive conditions. nih.govacs.org
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes. Kinetic studies and isotopic labeling are powerful tools for these investigations.
Kinetic studies provide valuable information about the rate-determining step and the species involved in a reaction. For the acid-catalyzed alkylation of sulfonamides with nucleophiles, kinetic studies have shown that the reaction is first order with respect to both the sulfonamide and the acid, and zero order in the nucleophile. thieme-connect.com This is consistent with an Sₙ1-type mechanism where the rate-determining step is the formation of a carbocation intermediate after the cleavage of the C-N bond. thieme-connect.com
In the cleavage of sulfonamides by arene anion radicals, competitive reaction studies have established that the rate law is first order in both the anion radical and the sulfonamide. lookchem.com This suggests that the initial electron transfer is the rate-determining step.
Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. For instance, in the context of C-H activation, isotopic labeling studies using ¹³CH₄ have been used to confirm that methane (B114726) is the methylating agent in certain borylation reactions. rsc.org Similarly, H/D exchange studies are frequently employed to probe the mechanism of C-H activation. acs.org
In the context of sulfonamide chemistry, ¹⁸O labeling has been used to study the mechanism of sulfonamide formation and cleavage. For example, in the synthesis of primary sulfonamides using t-BuONSO, the lack of ¹⁸O incorporation when the reaction was quenched with H₂¹⁸O indicated that both oxygen atoms of the sulfonamide originate from the reagent. mdpi.com Such studies could be applied to the reactions of this compound to provide detailed mechanistic insights.
Identification and Trapping of Reactive Intermediates
The study of reactive intermediates is crucial for elucidating reaction mechanisms. lumenlearning.comwikipedia.org These short-lived, high-energy species are not typically isolated but can be detected and characterized using various techniques. lumenlearning.com Methods such as spectroscopy can provide evidence for their existence, while chemical trapping involves introducing a substance that reacts with the intermediate to form a stable, identifiable product. lumenlearning.comsaskoer.ca Common trapping agents for radical intermediates include compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). saskoer.ca For other reactive species, different trapping strategies are employed. saskoer.ca
However, there is no specific information in the reviewed literature detailing the application of these techniques to study the reactive intermediates of this compound. Consequently, no data can be presented on the specific intermediates formed during its reactions or the methods used to trap them.
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing for the analysis of reaction pathways and the characterization of transition states. sumitomo-chem.co.jp Transition state theory is a fundamental concept used to understand reaction rates by examining the quasi-equilibrium between reactants and the activated transition state complex. sumitomo-chem.co.jp Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of reactants, products, and transition states, providing insights into the feasibility and kinetics of a reaction. sumitomo-chem.co.jp
A thorough search of existing literature did not yield any computational studies specifically focused on the reaction pathways or transition states of this compound. As a result, there are no computational models, energy profiles, or detailed mechanistic hypotheses to report for this compound.
The following table illustrates the type of data that would be expected from such computational studies, though it remains hypothetical for this compound due to the absence of research.
Hypothetical Computational Data for a Reaction of this compound
| Parameter | Reactant (this compound) | Transition State | Product |
| Relative Energy (kcal/mol) | 0 | Data not available | Data not available |
| Key Bond Distances (Å) | Data not available | Data not available | Data not available |
| Vibrational Frequencies (cm⁻¹) | Data not available | Data not available | Data not available |
Role as a Nucleophile or Electrophile in Organic Transformations
The behavior of a molecule as a nucleophile (an electron-pair donor) or an electrophile (an electron-pair acceptor) is fundamental to its reactivity in organic transformations. youtube.com The sulfonamide functional group contains both potentially nucleophilic (e.g., the nitrogen or oxygen atoms) and electrophilic (e.g., the sulfur atom) centers. The specific reactivity depends on the reaction conditions and the nature of the other reactants.
For instance, the nitrogen atom of a sulfonamide can act as a nucleophile after deprotonation. Conversely, the sulfur atom is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and can be attacked by nucleophiles.
However, the scientific literature lacks specific examples or detailed studies that characterize the nucleophilic or electrophilic behavior of this compound in organic reactions. Without experimental or computational evidence, any discussion of its specific role in such transformations would be purely speculative.
The table below would typically be populated with experimental findings from reactions where this compound acts as a nucleophile or electrophile.
Illustrative Table of this compound's Reactivity Profile (Hypothetical)
| Reaction Type | Reactant Partner | Product(s) | Role of this compound |
| Alkylation | Data not available | Data not available | Nucleophile (as anion) |
| Acylation | Data not available | Data not available | Nucleophile (as anion) |
| Nucleophilic Addition | Data not available | Data not available | Electrophile |
Derivatization and Functionalization of Cyclododecanesulfonamide
Synthesis of Substituted Cyclododecanesulfonamide Derivatives
The synthesis of substituted derivatives of this compound primarily involves reactions at the nitrogen atom of the sulfonamide group, given its nucleophilic character after deprotonation. The large, flexible cyclododecane (B45066) ring can also be functionalized, though this is often more challenging.
N-Substitution Reactions:
The most common approach to derivatize this compound is through N-alkylation and N-arylation. These reactions typically proceed by first deprotonating the sulfonamide nitrogen with a suitable base to form the corresponding anion, which then acts as a nucleophile.
N-Alkylation: The reaction of this compound with various alkyl halides in the presence of a base such as potassium carbonate or sodium hydride yields N-alkylated derivatives. The choice of solvent and temperature can influence the reaction efficiency. For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. doi.org
N-Arylation: The introduction of an aryl group on the sulfonamide nitrogen can be achieved through copper-catalyzed Chan-Lam coupling or palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides or arylboronic acids. researchgate.netresearchgate.net These methods offer a broad scope for introducing diverse aromatic and heteroaromatic moieties.
A general scheme for the N-substitution of this compound is presented below:
C12H23SO2NH2 + R-X --(Base)--> C12H23SO2NH-R + HX Where R can be an alkyl or aryl group, and X is a leaving group (e.g., halide).
The following interactive table summarizes some potential substituted this compound derivatives that can be synthesized using these methods.
| Derivative Name | Substituent (R) | Reagent (R-X) | General Reaction Type |
| N-Methylthis compound | -CH3 | Methyl iodide | N-Alkylation |
| N-Ethylthis compound | -CH2CH3 | Ethyl bromide | N-Alkylation |
| N-Benzylthis compound | -CH2C6H5 | Benzyl chloride | N-Alkylation |
| N-Phenylthis compound | -C6H5 | Phenylboronic acid | N-Arylation (Chan-Lam) |
| N-(4-pyridyl)this compound | -C5H4N | 4-Chloropyridine | N-Arylation (Buchwald-Hartwig) |
Functionalization of the Cyclododecane Ring:
While less common for sulfonamides, the cyclododecane ring itself can be functionalized prior to or after the introduction of the sulfonamide group. This can involve free-radical halogenation followed by nucleophilic substitution to introduce various functional groups at different positions on the ring. However, controlling the regioselectivity of such reactions on a large, conformationally flexible ring can be challenging.
Exploration of Structure-Reactivity Relationships in Derivatives
Electronic Effects:
The nature of the substituent on the sulfonamide nitrogen plays a crucial role in the acidity of the N-H proton and the nucleophilicity of the corresponding anion.
Electron-withdrawing groups (EWGs) , such as aromatic rings with nitro or cyano groups, increase the acidity of the sulfonamide proton, making it easier to deprotonate. However, they also decrease the nucleophilicity of the resulting anion.
Electron-donating groups (EDGs) , such as alkyl groups, decrease the acidity of the N-H proton but increase the nucleophilicity of the anion, potentially leading to faster rates in subsequent reactions. nih.gov
Steric Effects:
The size and conformation of both the cyclododecane ring and the N-substituent can influence reaction rates and equilibria.
Bulky substituents on the nitrogen atom can sterically hinder the approach of reagents to the sulfonamide group, potentially slowing down reaction rates.
The large and flexible cyclododecane ring can adopt various conformations, which may influence the accessibility of the sulfonamide moiety.
The following table provides a qualitative summary of the expected effects of different substituents on the properties of this compound derivatives.
| Substituent Type at Nitrogen | Example Substituent | Effect on N-H Acidity | Effect on Anion Nucleophilicity | Potential Steric Hindrance |
| Small Alkyl | Methyl, Ethyl | Decrease | Increase | Low |
| Bulky Alkyl | tert-Butyl | Decrease | Increase | High |
| Aryl | Phenyl | Increase | Decrease | Moderate |
| EWG-Aryl | 4-Nitrophenyl | Significant Increase | Significant Decrease | Moderate |
| EDG-Aryl | 4-Methoxyphenyl | Slight Increase | Slight Decrease | Moderate |
Design and Synthesis of Analogs for Specific Chemical Studies
The design and synthesis of analogs of this compound are important for probing specific chemical or biological systems. A key strategy in analog design is the concept of bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. tandfonline.comnih.gov
Bioisosteres of the Sulfonamide Group:
The sulfonamide group is a common feature in many biologically active molecules. Replacing it with a bioisostere can help in understanding its role in molecular interactions and can be used to fine-tune the physicochemical properties of the molecule, such as acidity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.comdrughunter.com
Common bioisosteres for the sulfonamide moiety include:
Carboxylic acids: While having a lower pKa, carboxylic acids can mimic the hydrogen bonding capabilities of sulfonamides.
N-Acylsulfonamides: These are more acidic than sulfonamides and can offer different interaction profiles. nih.gov
Tetrazoles: These are often used as bioisosteres for carboxylic acids but can also be considered as non-classical bioisosteres for sulfonamides.
The synthesis of these analogs would involve different synthetic routes. For example, a carboxylic acid analog of this compound would be cyclododecanecarboxylic acid.
The following table presents some potential analogs of this compound designed for specific chemical studies.
| Analog Name | Bioisosteric Replacement for -SO2NH2 | Potential Study |
| Cyclododecanecarboxylic Acid | -COOH | Probing binding sites requiring an acidic group with different geometry. |
| N-(Cyclododecanesulfonyl)acetamide | -SO2NHCOCH3 | Investigating the effect of enhanced acidity and altered H-bonding. |
| 5-(Cyclododecyl)tetrazole | -CN4H | Exploring alternative acidic groups with different spatial arrangements. |
Polymer-Supported or Immobilized this compound Derivatives
The immobilization of this compound derivatives onto solid supports, such as polymers, can facilitate their use in various applications, including solid-phase synthesis, catalysis, and affinity chromatography. The large lipophilic cyclododecane moiety can also be exploited for non-covalent immobilization on hydrophobic polymer surfaces.
Strategies for Immobilization:
Covalent Linkage: A derivative of this compound bearing a reactive functional group (e.g., a hydroxyl, amino, or carboxylic acid group on the cyclododecane ring or on an N-substituent) can be covalently attached to a polymer resin that has a complementary functional group. Common resins include polystyrene or polyethylene (B3416737) glycol (PEG) based supports.
Non-Covalent Adsorption: The hydrophobic nature of the cyclododecane ring could allow for strong physical adsorption onto hydrophobic polymer surfaces, although this method is generally less robust than covalent attachment.
A general approach for covalent immobilization would involve synthesizing a this compound derivative with a linker arm that can react with the polymer support. For example, an N-substituted derivative with a terminal carboxylic acid could be coupled to an amine-functionalized resin using standard peptide coupling reagents.
The following table outlines potential strategies for the immobilization of this compound.
| Immobilization Strategy | Linkage Type | Required Functionalization on Derivative | Example Polymer Support |
| Covalent | Amide bond | Carboxylic acid | Amine-functionalized polystyrene |
| Covalent | Ether bond | Hydroxyl group | Chloromethylated polystyrene (Merrifield resin) |
| Covalent | Urethane bond | Hydroxyl group | Isocyanate-functionalized resin |
| Non-covalent | Hydrophobic interaction | None (utilizing the cyclododecyl group) | Highly porous hydrophobic polymer |
The development of polymer-supported this compound derivatives opens up possibilities for their use in high-throughput screening and combinatorial chemistry, where ease of purification is a significant advantage.
Advanced Structural and Spectroscopic Characterization Methodologies
Diffraction and Imaging Techniques
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule.
The methodology involves several key stages:
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of Cyclododecanesulfonamide, typically from a supersaturated solution through slow evaporation. nih.gov
Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement (the crystal lattice). A detector records the positions and intensities of these diffracted spots as the crystal is rotated.
Structure Solution and Refinement: The diffraction pattern is mathematically transformed (using a Fourier transform) to generate an electron density map of the molecule. An atomic model is then built into this map. This model is refined to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.
For this compound, an X-ray crystal structure would reveal the exact conformation of the 12-membered ring, the geometry of the sulfonamide group, and how the molecules pack in the solid state, including any intermolecular hydrogen bonds involving the -NH₂ and -SO₂ groups.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Chemical Formula | C₁₂H₂₅NO₂S |
| Formula Weight | 247.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 8.2, 15.1 |
| α, β, γ (°) | 90, 98.5, 90 |
| Volume (ų) | 1285 |
| Z (Molecules/Unit Cell) | 4 |
| Note: These values are purely illustrative to show the type of data obtained from an X-ray crystallography experiment. |
Electron Microscopy (SEM, TEM) for Morphological Analysis (methodology focus)
Electron microscopy provides unparalleled resolution for visualizing the micro- and nanoscale features of solid materials. However, its application to organic compounds like this compound requires special consideration due to their sensitivity to the high-energy electron beams used for imaging, which can cause radiolytic damage and structural degradation nih.govwhiterose.ac.ukwiley.com.
Scanning Electron Microscopy (SEM)
SEM is primarily used to analyze the external morphology, or texture, of a sample. carleton.edu In this technique, a focused beam of electrons is scanned across the sample's surface. The interactions between the electrons and the sample generate various signals, including secondary electrons, which are collected to form a three-dimensional image of the surface topography. carleton.edu
Methodology:
Sample Preparation: A crystalline powder of this compound would first be mounted on a sample holder using an adhesive carbon tab. Because organic molecules are typically non-conductive, a critical step is to apply a thin, conductive coating (e.g., 5 nm of gold, platinum, or chromium) via sputter-coating. mdpi.com This coating prevents the accumulation of static charge on the sample surface, which would otherwise distort the resulting image.
Imaging: The coated sample is placed in the SEM chamber under high vacuum. The instrument generates a high-energy electron beam (typically 5-20 kV), which is focused and scanned across the area of interest.
Signal Detection: Detectors collect the secondary electrons emitted from the sample surface. The intensity of this signal varies with the surface topography, allowing a detailed image of the crystal habits (e.g., prismatic, acicular, tabular), sizes, and aggregation state to be generated. carleton.edu Backscattered electrons (BSE) can also be used to provide information on compositional differences if multiple phases are present. carleton.edu
Transmission Electron Microscopy (TEM)
TEM is used to investigate the internal structure of a material, including its crystallinity, lattice defects, and morphology at a much higher resolution than SEM. nih.gov For TEM, the electron beam passes through an ultrathin section of the sample.
Methodology:
Sample Preparation: Preparing organic crystals for TEM is challenging. The bulk this compound sample must be made electron-transparent, typically less than 100 nm thick. This can be achieved by ultramicrotomy (slicing with a diamond knife) or by dispersing finely crushed crystals onto a TEM grid (a holey carbon-coated copper grid). wiley.com
Low-Dose Imaging: To mitigate beam damage, specialized low-dose techniques are essential. nih.gov This involves using a very low electron flux to locate an area of interest and then diverting the beam while focusing on an adjacent area. The final image is captured with a brief, controlled exposure to minimize the total electron fluence on the crystal. nih.govwhiterose.ac.uk
Cryo-TEM: Cooling the sample to liquid nitrogen temperatures significantly increases its resistance to beam damage, allowing for longer exposure times and higher-resolution imaging. whiterose.ac.ukwiley.com
Data Acquisition: In bright-field imaging mode, areas of the sample that scatter electrons more (i.e., are thicker or denser) appear darker. High-Resolution TEM (HRTEM) can resolve the atomic lattice of the crystal, providing direct visualization of crystallographic planes and defects. nih.gov Selected Area Electron Diffraction (SAED) patterns can also be obtained to confirm the crystalline nature and determine the crystal structure of individual nanoparticles.
| Technique | Sample Preparation | Key Parameters | Information Obtained | Illustrative Resolution |
| SEM | Mount on stub, sputter-coat with conductive metal (e.g., Au, Cr) mdpi.com | Accelerating Voltage (5-20 kV), Spot Size, Vacuum | External crystal morphology, size distribution, surface texture, aggregation carleton.edu | 50-100 nm carleton.edu |
| TEM | Disperse on a carbon-coated grid or prepare ultrathin sections | Accelerating Voltage (80-300 kV), Low Electron Fluence (<10 e⁻/Ų) nih.govwhiterose.ac.uk | Internal structure, crystallinity, lattice fringes, defects, phase identification nih.govacs.org | <1 nm (lattice imaging) nih.gov |
Atomic Force Microscopy (AFM) for Surface Characterization (methodology focus)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of producing 3D topographical maps of a surface with sub-nanometer resolution. measurlabs.com It is exceptionally well-suited for characterizing organic thin films and crystals because it does not require a conductive sample or a high vacuum and can be operated in modes that exert minimal force on delicate surfaces. spectraresearch.com
Methodology:
Working Principle: AFM operates by scanning a sharp tip, with a radius of a few nanometers, across the sample surface. The tip is located at the end of a flexible cantilever. As the tip encounters surface features, forces (e.g., van der Waals, electrostatic) cause the cantilever to deflect. A laser beam reflected off the back of the cantilever tracks this deflection, which is then used by a computer to reconstruct a 3D map of the surface. measurlabs.com
Sample Preparation: A sample of this compound could be prepared for AFM analysis by dissolving it in a suitable solvent and drop-casting it onto an atomically flat substrate, such as mica or a silicon wafer. Evaporation of the solvent may result in the formation of a thin film or isolated microcrystals suitable for imaging. oxinst.com
Tapping Mode Operation: For soft organic materials, "tapping mode" (or intermittent contact mode) is the preferred method. In this mode, the cantilever is oscillated near its resonance frequency, causing the tip to lightly "tap" the surface as it scans. wiley.com This approach minimizes lateral shear forces that could otherwise damage or move the crystals on the surface.
Data Analysis: The primary output is a high-resolution 3D topographic image. From this image, quantitative data on surface roughness, crystal height, grain size, and the presence of surface defects like terraces or screw dislocations can be extracted. measurlabs.comresearchgate.net
| Parameter | Symbol | Description | Typical Application for this compound |
| Average Roughness | Ra | The arithmetic average of the absolute values of the height deviations from the mean surface plane. | Quantifying the overall smoothness of a thin film. |
| Root Mean Square (RMS) Roughness | Rq | The root mean square average of the height deviations from the mean plane. More sensitive to large peaks and valleys than Ra. | Assessing the uniformity of crystal growth on a substrate. |
| Maximum Peak-to-Valley Height | Rz | The vertical distance between the highest and lowest points within the evaluated area. | Identifying the size of the largest crystal aggregates or surface defects. |
| Grain/Crystal Size | - | Measurement of the dimensions of individual crystalline domains on the surface. | Determining the nucleation and growth characteristics from solution. |
Advanced hyphenated and in-situ characterization methods
Hyphenated techniques combine the separation or imaging power of one method with the identification capabilities of another, providing comprehensive information from a single analysis. ijpsonline.com In-situ methods are designed to monitor processes, such as crystallization, in real-time.
Hyphenated Spectroscopic and Microscopic Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of pharmaceutical compounds. For this compound, LC-MS would be used to separate the main compound from any impurities or degradation products, with the mass spectrometer providing precise mass-to-charge ratio data for unequivocal identification of each component. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile or can be made so through derivatization, GC-MS offers high-resolution separation and structural elucidation based on characteristic fragmentation patterns. nih.gov
SEM-EDS (Energy Dispersive X-ray Spectroscopy): When coupled with SEM, EDS allows for elemental analysis of the sample. An electron beam excites atoms in the sample, causing them to emit characteristic X-rays. While of limited use for a pure organic compound (which contains primarily C, H, N, O, S), it is invaluable for detecting inorganic catalysts, salts, or other elemental contaminants on the crystal surface. carleton.edumdpi.com
AFM-IR (Infrared Spectroscopy): This advanced technique combines AFM with IR spectroscopy. An AFM tip is used to detect the local thermal expansion of a sample as it absorbs infrared radiation from a tunable laser. This provides chemical maps with nanoscale resolution, making it possible to distinguish between different polymorphic forms or identify chemical heterogeneity on the surface of a single this compound crystal.
In-situ Characterization Methods:
In-situ X-ray Diffraction (XRD): By performing XRD analysis on a sample as it is heated, cooled, or exposed to different solvent vapors, one can monitor crystalline phase transitions, such as polymorph transformations or the formation of solvates, in real-time. oup.com
In-situ Crystallization Monitoring: The crystallization process of this compound from solution can be monitored directly. Techniques such as focused beam reflectance measurement (FBRM) or particle vision and measurement (PVM) can track changes in crystal size and count in real-time. For more detailed structural analysis, a crystallization cell can be coupled to an optical microscope or a diffractometer to observe the evolution of crystal morphology and structure as it happens. researchgate.netrsc.org Cryogenic electron microscopy (cryo-EM) can also be used to visualize the early stages of crystallization by flash-freezing the solution at various time points, capturing transient amorphous precursors and nucleation events. nih.govacs.org
| Technique | Combined Methods | Information Provided | Potential Application for this compound |
| LC-MS | Liquid Chromatography + Mass Spectrometry | Separation and identification of non-volatile compounds and impurities. nih.govresearchgate.net | Purity analysis, stability studies, identification of related substances. |
| SEM-EDS | Scanning Electron Microscopy + Energy Dispersive X-ray Spectroscopy | High-resolution imaging with elemental composition mapping. carleton.edu | Morphological analysis and detection of inorganic contaminants. |
| AFM-IR | Atomic Force Microscopy + Infrared Spectroscopy | Nanoscale topography combined with chemical identification. | Polymorph identification and chemical mapping on crystal surfaces. |
| In-situ XRD | X-ray Diffraction + Environmental Chamber | Real-time monitoring of crystal structure changes with temperature or humidity. oup.com | Studying polymorphic transitions and solid-state stability. |
| In-situ Cryo-EM | Transmission Electron Microscopy + Cryo-fixation | Direct imaging of crystallization intermediates from solution. nih.gov | Elucidating the mechanism of crystal nucleation and growth. |
Computational and Theoretical Investigations of Cyclododecanesulfonamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations would be pivotal in elucidating the characteristics of Cyclododecanesulfonamide. DFT, in particular, offers a favorable balance between computational cost and accuracy for a molecule of this size.
Geometry Optimization and Conformational Analysis
Due to the flexible twelve-membered ring of the cyclododecane (B45066) moiety, this compound is expected to exist in multiple stable conformations. A thorough conformational analysis would be the first step in any computational study.
Procedure: A systematic or stochastic conformational search would be performed to identify various low-energy structures. Each of these potential conformers would then be subjected to geometry optimization, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), to find the local energy minima on the potential energy surface.
Expected Findings: This analysis would yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformers. The relative energies of these conformers would indicate their population distribution at a given temperature. For the cyclododecane ring itself, conformations such as the stable square structure would be investigated for perturbations caused by the sulfonamide group.
Hypothetical Data Table for Conformational Analysis:
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-S-N) (°) |
| A | B3LYP/6-31G(d,p) | 0.00 | Data N/A |
| B | B3LYP/6-31G(d,p) | Data N/A | Data N/A |
| C | B3LYP/6-31G(d,p) | Data N/A | Data N/A |
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Charge Distribution)
Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be calculated for the most stable conformer. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and potentially more reactive.
Charge Distribution: A Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. This would reveal the electrostatic potential of the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, particularly around the polar sulfonamide group (-SO₂NH₂).
Hypothetical Data Table for Electronic Properties:
| Property | Method/Basis Set | Calculated Value |
| HOMO Energy (eV) | B3LYP/6-311+G(d,p) | Data N/A |
| LUMO Energy (eV) | B3LYP/6-311+G(d,p) | Data N/A |
| HOMO-LUMO Gap (eV) | B3LYP/6-311+G(d,p) | Data N/A |
| Dipole Moment (Debye) | B3LYP/6-311+G(d,p) | Data N/A |
Vibrational Frequency Analysis
Calculating the vibrational frequencies serves two main purposes: confirming that an optimized geometry is a true energy minimum (absence of imaginary frequencies) and predicting the molecule's infrared (IR) and Raman spectra.
Procedure: A frequency calculation would be performed on the optimized structures. The resulting vibrational modes would be analyzed to assign theoretical frequencies to specific molecular motions, such as the characteristic symmetric and asymmetric stretching of the S=O bonds, the N-H stretch of the amide, and various C-H and C-C vibrations of the cyclododecane ring.
Expected Findings: The predicted spectrum could be used to aid in the experimental identification and characterization of this compound.
Molecular Dynamics Simulations
While quantum chemical calculations describe a static, minimized structure, Molecular Dynamics (MD) simulations provide insight into the behavior of a molecule over time in a more realistic environment, such as in a solvent.
Conformational Dynamics in Solution
An MD simulation would reveal how the conformation of this compound changes over time when solvated.
Procedure: The most stable conformer(s) from quantum calculations would be placed in a simulation box filled with a chosen solvent (e.g., water, ethanol). Using a suitable force field (e.g., AMBER, CHARMM), the system's trajectory would be simulated for a duration of nanoseconds to microseconds.
Expected Findings: Analysis of the trajectory would show transitions between different conformers, the flexibility of the cyclododecane ring, and the solvent's effect on conformational preference. Root Mean Square Deviation (RMSD) plots would indicate the stability of the starting conformation over time.
Intermolecular Interactions and Aggregation Behavior
MD simulations are also ideal for studying how multiple molecules of this compound interact with each other.
Procedure: A simulation box would be populated with multiple this compound molecules at a given concentration, along with a solvent.
Expected Findings: By analyzing the simulation, researchers could identify the primary modes of intermolecular interaction. It would be expected that hydrogen bonding between the sulfonamide groups (N-H donor and S=O acceptor) would be a dominant interaction driving dimerization or aggregation. The hydrophobic cyclododecane rings might also associate via van der Waals forces. Radial Distribution Functions (RDFs) could be calculated to quantify the probability of finding certain atoms or functional groups near each other, providing clear evidence of specific intermolecular contacts.
Future computational research in these areas is necessary to characterize the fundamental properties of this compound and build a foundation for understanding its chemical behavior.
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and energy profiles. Techniques such as Density Functional Theory (DFT) and other quantum mechanical methods are commonly employed to map out the intricate steps of chemical transformations. These studies can reveal the electronic and steric factors that govern reaction pathways.
For sulfonamide-containing molecules in general, computational studies often explore mechanisms of synthesis, degradation, and interaction with biological targets. For instance, the mechanism of action of sulfonamide-based drugs is frequently investigated through molecular docking and molecular dynamics simulations to understand their binding affinity and selectivity for specific enzymes. However, specific mechanistic studies employing these computational tools for this compound could not be located.
Prediction of Reactivity and Selectivity via Computational Tools
Computational tools are instrumental in predicting the reactivity and selectivity of chemical compounds, guiding synthetic efforts and the design of new molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate molecular descriptors with chemical reactivity or biological activity. These models can be used to predict the behavior of new or untested compounds.
The reactivity of a sulfonamide can be influenced by the nature of the substituents on the sulfur and nitrogen atoms. Computational methods can calculate various molecular properties, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and various reactivity indices, to predict sites of electrophilic or nucleophilic attack. This information is crucial for understanding and predicting the outcomes of chemical reactions.
While these computational approaches are broadly applicable, the specific prediction of reactivity and selectivity for this compound, including relevant data tables and detailed research findings, is not present in the available literature.
Applications in Advanced Organic Synthesis and Catalysis
Cyclododecanesulfonamide as a Versatile Synthetic Intermediate
Building Block in Complex Molecule Synthesis
There is no available information detailing the use of this compound as a building block in the synthesis of complex molecules.
Precursor for Cyclododecyl-containing Compounds
Specific examples or detailed research on this compound serving as a precursor for other cyclododecyl-containing compounds could not be found in the available literature.
Role in Catalytic Processes
Ligand Design in Metal-Catalyzed Reactions
Organocatalytic Applications (if applicable)
There is no information to suggest that this compound has been utilized in organocatalytic applications.
Asymmetric Catalysis (if applicable)
There is no available research on the use of this compound in the field of asymmetric catalysis.
Methodological Advancements in Organic Reactions Facilitated by this compound
Based on general knowledge of sulfonamide chemistry, this compound could theoretically participate in and facilitate various organic reactions. The bulky and lipophilic cyclododecyl group could impart unique solubility and steric properties, potentially influencing reaction outcomes in specialized synthetic contexts.
Solvent-Free Reactions
Solvent-free reactions are a cornerstone of green chemistry, aiming to reduce waste and energy consumption. In this context, the physical properties of reagents and catalysts become paramount. While no specific studies on this compound in solvent-free conditions have been identified, the principles of such reactions involve the intimate mixing of reactants in the absence of a solvent, often facilitated by grinding, heating, or microwave irradiation.
Generally, solid-supported catalysts are employed in solvent-free syntheses to facilitate reactions and simplify product purification. For instance, various solid supports like silica (B1680970) gel, alumina, and montmorillonite (B579905) clays (B1170129) have been used to catalyze the formation of sulfonamide derivatives under solvent-free conditions, often leading to higher yields and shorter reaction times compared to conventional methods. It is conceivable that this compound could be synthesized or utilized in similar solvent-free protocols.
Table 1: General Comparison of Conventional vs. Solvent-Free Sulfonamide Synthesis
| Feature | Conventional Synthesis | Solvent-Free Synthesis |
| Solvent | Typically uses organic solvents (e.g., pyridine, dichloromethane) | No solvent or minimal solvent used |
| Energy Input | Often requires prolonged heating | Can be accelerated by microwave or grinding |
| Work-up | Usually involves extraction and solvent evaporation | Simpler, often involves direct filtration |
| Environmental Impact | Higher due to solvent use and waste generation | Lower, aligns with green chemistry principles |
| Potential Advantages | Well-established procedures | Reduced waste, faster reactions, higher yields |
Photochemical and Electrochemical Activations
Photochemical and electrochemical methods offer alternative activation strategies in organic synthesis, often providing unique reactivity and selectivity.
Photochemical Activation: The direct photochemical activation of simple sulfonamides is challenging due to their high reduction potentials. However, recent research has demonstrated that N-arylsulfonamides can be involved in photocatalytic processes. For example, the generation of sulfonyl radicals from sulfonamides can be achieved under mild photocatalytic conditions, enabling their addition to alkenes. While no specific research on the photochemical reactions of this compound is available, it is plausible that it could undergo similar transformations if appropriately derivatized to enable photocatalytic activation. The large cycloalkane ring is not expected to be photoactive itself under typical synthetic conditions.
Electrochemical Activation: Electrochemical methods provide a powerful tool for the synthesis of sulfonamides by enabling the oxidative coupling of thiols and amines. This approach avoids the use of pre-functionalized and often unstable reagents like sulfonyl chlorides. The reaction proceeds through the anodic oxidation of the amine and the thiol, leading to the formation of the sulfonamide bond. This environmentally friendly method is driven by electricity and can often be performed in a short amount of time. Although no specific examples involving cyclododecylamine (B73247) or cyclododecanethiol (B13084108) to form this compound are reported, the general applicability of this electrochemical method suggests its potential for the synthesis of this compound.
Table 2: Conceptual Comparison of Activation Methods for Sulfonamide Reactions
| Activation Method | General Principle | Potential Advantages | Hypothetical Relevance to this compound |
| Thermal | Use of heat to overcome activation energy barriers. | Simple and widely used. | Standard method for synthesis or subsequent reactions. |
| Photochemical | Use of light to promote a molecule to an excited state, enabling new reaction pathways. | High selectivity, access to unique intermediates. | Could potentially be used if derivatized with a suitable chromophore. |
| Electrochemical | Use of an electric current to drive oxidation or reduction reactions. | High efficiency, avoids harsh reagents, green. | A potential green route for the synthesis of this compound. |
This compound in Materials Science Research (focus on synthesis and role, not properties)
The incorporation of specific functional groups into polymers and other materials can impart desired functionalities. While there is no direct research found on the use of this compound in materials science, its structural features suggest potential roles. The sulfonamide group is known for its ability to engage in hydrogen bonding and can act as a linker or a functional side group in polymers. The cyclododecyl group, being large and hydrophobic, could influence the morphology and bulk properties of a material.
For instance, in the synthesis of functional polymers, a monomer containing the this compound moiety could be co-polymerized with other monomers. The bulky cyclododecyl group could act as a non-covalent cross-linker through van der Waals interactions or influence the polymer's solubility and thermal properties. The sulfonamide group could provide sites for further chemical modification or for interaction with other molecules.
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in Cyclododecanesulfonamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound and its derivatives. These computational tools offer the potential to accelerate the discovery and optimization of molecules with desired properties.
Predictive Modeling of Physicochemical Properties: Machine learning models can be trained on existing data to predict various physicochemical properties of novel this compound analogs. nih.govtudelft.nl By developing quantitative structure-property relationship (QSPR) models, researchers can estimate parameters such as solubility, lipophilicity, and metabolic stability without the need for extensive experimental work. nih.govnih.gov For instance, algorithms like support vector machines, random forests, and artificial neural networks can be employed to build these predictive models. nih.gov This data-driven approach allows for the rapid screening of virtual libraries of this compound derivatives, prioritizing candidates with the most promising profiles for synthesis and further investigation.
Accelerating Drug Discovery and Design: Generative AI models are emerging as powerful tools for designing new molecules with specific characteristics. stanford.edu These models can learn the underlying patterns in chemical data to propose novel this compound structures that are likely to possess desired attributes. stanford.edutheguardian.commit.edu This approach has the potential to significantly speed up the initial stages of drug discovery by exploring a vast chemical space that would be inaccessible through traditional methods alone. stanford.edutheguardian.com
Data-driven Optimization of Synthetic Routes: AI and machine learning can also be applied to optimize the synthesis of this compound. By analyzing vast datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. This can lead to more efficient and cost-effective methods for producing this compound and its derivatives.
A summary of potential AI and ML applications in this compound research is presented in the table below:
| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Modeling | Rapidly estimate physicochemical properties of new derivatives. |
| Novel Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Propose novel this compound structures with desired features. |
| Synthesis Optimization | Predictive Reaction Modeling | Identify optimal reaction conditions and pathways for synthesis. |
| Adsorption Behavior Prediction | Wasserstein Generative Adversarial Network (WGAN) | Predict the adsorption of sulfonamides on materials like biochar. nih.gov |
Exploiting Novel Reactivity Modes for this compound
Future research will likely focus on exploring and exploiting new ways to chemically modify this compound, moving beyond traditional synthetic methods.
Late-Stage Functionalization: A significant area of development is the late-stage functionalization of the sulfonamide group. While typically considered a stable endpoint in a synthesis, new methods are emerging that treat the sulfonamide as a versatile handle for further modification. chemrxiv.org This includes the reductive cleavage of the N-S bond to generate sulfinates and amines, which can then be used in subsequent reactions to create a variety of other functional groups. chemrxiv.org
Advanced Catalytic Systems: The use of advanced catalytic systems, including transition metal catalysts, is expected to enable more controlled and efficient reactions for the synthesis and modification of this compound. researchgate.net These catalysts can facilitate higher yields and improved regioselectivity in chemical transformations. researchgate.net
Innovative Synthetic Strategies: Researchers are continuously developing novel synthetic methodologies that could be applied to this compound. nih.govnih.gov This includes the use of new reagents and reaction conditions to improve efficiency and expand the range of possible chemical transformations. researchgate.net For example, recent advancements in hydrazinosulfonylation techniques offer potential for more efficient and selective synthesis of related compounds. researchgate.net
Development of Sustainable Synthesis and Application Methodologies
A strong emphasis on green chemistry principles is expected to shape the future of this compound synthesis and application.
Eco-Friendly Synthetic Routes: The development of environmentally benign methods for synthesizing sulfonamides is a key research focus. researchgate.netrsc.orgrsc.orgtandfonline.comresearchgate.nettandfonline.com This includes the use of sustainable solvents like water, ethanol, and glycerol, as well as solvent-free approaches. researchgate.netrsc.orgrsc.orgtandfonline.com For instance, a facile synthesis of sulfonamides has been demonstrated in aqueous media under dynamic pH control, eliminating the need for organic bases and simplifying product isolation to a simple filtration step. rsc.org
Mechanochemistry: Mechanochemical synthesis, which involves reactions in a ball mill without the use of solvents, presents a promising green alternative. rsc.org This method can be more energy-efficient and generate less waste compared to traditional solution-based synthesis. rsc.org
Alternative Reagents and Catalysts: Research is ongoing to replace hazardous reagents with safer and more sustainable alternatives. For example, sodium dichloroisocyanurate dihydrate has been used as an efficient and environmentally friendly oxidant for the synthesis of sulfonamides. researchgate.netrsc.org Additionally, metal-free catalytic systems are being explored to reduce the environmental impact of synthesis. rsc.org
The following table summarizes some green chemistry approaches applicable to this compound synthesis:
| Green Chemistry Approach | Description | Potential Benefits |
|---|---|---|
| Sustainable Solvents | Utilizing water, ethanol, glycerol, or deep eutectic solvents. researchgate.netrsc.orgtandfonline.com | Reduced use of volatile organic compounds. |
| Mechanochemistry | Solvent-free synthesis using a ball mill. rsc.org | Reduced waste and energy consumption. |
| Alternative Oxidants | Employing reagents like sodium dichloroisocyanurate dihydrate. researchgate.netrsc.org | Avoidance of hazardous and toxic reagents. |
| Aqueous Synthesis | Performing reactions in water. rsc.orgtandfonline.com | Environmentally benign and simplified workup. |
| Electrochemistry | Using electricity to drive chemical reactions. chemistryworld.com | Avoidance of harsh chemical reagents. chemistryworld.com |
Interdisciplinary Research Avenues Involving this compound (e.g., interface with computational biology for lead optimization, but without mentioning clinical or direct biological activity)
The future of this compound research will be increasingly interdisciplinary, with collaborations between synthetic chemists, computational biologists, and material scientists.
Computational Biology for Lead Optimization: Computational docking studies can be used to investigate the potential interactions of this compound derivatives with various protein targets. nih.govresearchgate.net By simulating the binding of these molecules to the active sites of proteins, researchers can gain insights into their structure-activity relationships and guide the design of more potent and selective compounds. nih.govresearchgate.netnih.gov This in silico approach can help prioritize which derivatives to synthesize and test, saving time and resources. For example, molecular docking can be used to predict the binding affinities and conformations of novel sulfonamide derivatives. nih.gov
Ligand-Based Drug Design: Ligand-based strategies can be employed to discover active this compound derivatives. nih.gov By analyzing the structures of known active compounds, researchers can develop pharmacophore models that define the key chemical features required for activity. These models can then be used to screen virtual libraries for new compounds with similar features.
Understanding Structure-Property Relationships: Computational methods can also be used to understand how modifications to the this compound scaffold affect its physicochemical properties. For instance, capping the sulfonamide group can significantly impact properties like blood-brain barrier permeability by reducing the polar surface area. acs.org
Q & A
Q. What analytical techniques are most effective for characterizing Cyclododecanesulfonamide’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the sulfonamide group’s integration and cyclododecane ring conformation. For purity, compare peak integrals against known standards .
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., acetonitrile/water gradients) to separate this compound from byproducts. Validate with spiked recovery experiments (≥98% recovery) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can detect molecular ions ([M+H]) and fragmentation patterns. Cross-reference with theoretical m/z values .
Q. How can researchers optimize synthetic routes for this compound to improve yield?
Methodological Answer:
- Reaction Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene) to assess sulfonamide formation efficiency. DMF often enhances nucleophilic substitution kinetics .
- Catalyst Selection: Compare Lewis acids (e.g., ZnCl) or bases (e.g., triethylamine) for intermediate stabilization. Monitor via TLC or in situ IR spectroscopy .
- Temperature Gradients: Perform reactions at 25°C, 50°C, and 80°C to identify thermodynamic vs. kinetic control. Higher temperatures may accelerate cyclization but risk decomposition .
Experimental Design Tip: Use a fractional factorial design (e.g., 3 factorial) to evaluate solvent, catalyst, and temperature interactions while minimizing trials .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and tissue distribution to identify bioavailability limitations. Use LC-MS/MS for quantitation .
- Dose-Response Meta-Analysis: Aggregate data from multiple studies (e.g., IC values) and apply random-effects models to account for heterogeneity. Adjust for covariates like cell line variability or animal strain differences .
- Mechanistic Follow-Up: Conduct target engagement assays (e.g., SPR, ITC) to confirm direct binding vs. off-target effects. Cross-validate with CRISPR knockouts of putative targets .
Q. What computational strategies are recommended to model this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate the ligand-receptor complex (e.g., sulfonamide-binding enzymes) in explicit solvent (TIP3P water) for ≥100 ns. Analyze binding free energy (MM/PBSA) and hydrogen-bond occupancy .
- Docking Validation: Use AutoDock Vina or Schrödinger Glide with flexible side chains. Cross-check poses against crystal structures (if available) and mutagenesis data .
- QSAR Modeling: Build a quantitative structure-activity relationship model using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R > 0.7) .
Critical Consideration: Address force field limitations (e.g., AMBER vs. CHARMM) by benchmarking against experimental binding affinities .
Q. How can environmental degradation pathways of this compound be systematically studied?
Methodological Answer:
- Photolysis Experiments: Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous buffers (pH 4–10). Monitor degradation via HPLC-MS and identify intermediates (e.g., hydroxylated derivatives) .
- Microbial Biodegradation: Screen soil or wastewater microbiota in batch reactors. Use -labeled this compound to track mineralization to CO .
- QSAR-ECOSAR Integration: Predict ecotoxicity using the EPA’s ECOSAR model, then validate with acute toxicity assays (e.g., Daphnia magna 48-h LC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
